![molecular formula C19H16N2O4S B2702626 N-[3-(methylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-4-oxochromene-3-carboxamide CAS No. 893097-54-6](/img/structure/B2702626.png)
N-[3-(methylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-4-oxochromene-3-carboxamide
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Overview
Description
“N-[3-(methylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-4-oxochromene-3-carboxamide” is a complex organic compound. It is a derivative of thiophene, a sulfur-containing heterocycle . Thiophene and its derivatives are essential heterocyclic compounds with a variety of properties and applications .
Synthesis Analysis
The synthesis of such compounds often involves the splicing of a nitrogen-containing heterocycle with a sulfur-containing heterocycle . For instance, a series of new N-(thiophen-2-yl) nicotinamide derivatives were designed and synthesized by splicing the nitrogen-containing heterocycle natural molecule nicotinic acid and the sulfur-containing heterocycle thiophene .Molecular Structure Analysis
The molecular structure of “N-[3-(methylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-4-oxochromene-3-carboxamide” is complex. It likely contains a thiophene ring, which is a five-membered heteroaromatic compound containing a sulfur atom .Chemical Reactions Analysis
The chemical reactions involving such compounds can be complex. For instance, the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate gave 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide .Scientific Research Applications
Medicinal Chemistry
Thiophene and its substituted derivatives, which include the compound , are a very important class of heterocyclic compounds with diverse applications in medicinal chemistry . They have been reported to possess a wide range of therapeutic properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer .
Material Science
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .
Fungicidal Activity
A series of new N-(thiophen-2-yl) nicotinamide derivatives, which include the compound , were designed and synthesized. The in vivo bioassay results of all the compounds against cucumber downy mildew (CDM, Pseudoperonospora cubensis (Berk.et Curt.) Rostov.) in a greenhouse indicated that some compounds exhibited excellent fungicidal activities .
Computer-Aided Molecular Design
The compound “CCG-194550” could potentially be used in the field of Computer-Aided Molecular Design. Chemical Computing Group (CCG) technology is used by research chemists, biologists, and crystallographers at leading research and development institutions in the private, governmental, and academic sectors to discover new therapeutics and a myriad of consumer goods and products .
High-Temperature Structure Subjected to Thermo-Mechanical Load
CCG sensors have been applied to a high-temperature structure subjected to thermo-mechanical load . Although it’s not directly related to the compound “CCG-194550”, it’s worth noting the potential application of CCG technology in this field.
Clean Coal Technology
In the field of clean coal technology (CCT), CCG plays a significant role. The research content of CCG is discussed from different aspects, such as cleaning potential evaluation, geological guarantee for coal mining, ash yields and sulfur contents, trace elements, pollution caused by coal, and mine reclamation . Again, while not directly related to the compound “CCG-194550”, it’s an interesting application of CCG technology.
Future Directions
Thiophene derivatives are significant lead compounds that can be used for further structural optimization . Therefore, “N-[3-(methylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-4-oxochromene-3-carboxamide” could potentially be a subject of future research in the field of medicinal chemistry.
properties
IUPAC Name |
N-[3-(methylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-4-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4S/c1-20-18(24)15-11-6-4-8-14(11)26-19(15)21-17(23)12-9-25-13-7-3-2-5-10(13)16(12)22/h2-3,5,7,9H,4,6,8H2,1H3,(H,20,24)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKHRIKHKPFTQTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=COC4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(methylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-4-oxochromene-3-carboxamide |
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